![molecular formula C19H18N4O3 B2674749 N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878734-42-0](/img/structure/B2674749.png)
N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as AMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AMT belongs to the class of compounds known as triazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
One research avenue involves the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole derivatives. These compounds have been extensively studied for their potential biological activities, including lipase and α-glucosidase inhibition. For instance, Bekircan, Ülker, and Menteşe (2015) demonstrated the synthesis of novel heterocyclic compounds starting from a triazole derivative, exhibiting significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015). This research underscores the potential of triazole derivatives in developing new therapeutic agents targeting metabolic disorders.
Cytotoxicity and Antimicrobial Activities
Another application area is the investigation of the cytotoxicity and antimicrobial properties of triazole-containing compounds. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Exploration of Antioxidant Properties
Compounds structurally related to the specified triazole derivative have also been explored for their antioxidant properties. Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, and Karaoglu (2012) synthesized new 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, highlighting the versatility of triazole derivatives in developing agents with potential antimicrobial applications (Fandaklı et al., 2012).
Photophysical and Fluorescent Properties
Triazole derivatives have been utilized in the study of novel fluorescent materials. Padalkar, Lanke, Chemate, and Sekar (2015) synthesized novel 2-Aryl-1,2,3-Triazoles exhibiting blue emitting fluorophores, providing insights into the development of new materials for optical applications (Padalkar et al., 2015).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-6-4-5-14(11-15)13(2)24)21-22-23(12)16-7-9-17(26-3)10-8-16/h4-11H,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUDXWDHIZFAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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